O(6),7-Dimethylguanine
Overview
Description
O(6),7-Dimethylguanine is a modified purine derivative, specifically a methylated form of guanine. It is characterized by the addition of methyl groups at the O(6) and 7 positions of the guanine molecule.
Scientific Research Applications
O(6),7-Dimethylguanine has diverse applications in scientific research, including:
DNA Modification Studies: It is used to study the effects of methylation on DNA structure and function.
Cancer Research: The compound is utilized to investigate the role of DNA methylation in cancer development and progression.
Gene Expression Studies: Researchers use it to explore how methylation affects gene expression and regulation.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing and quality control.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O(6),7-Dimethylguanine typically involves the methylation of guanine. One common method is the reaction of guanine with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and reaction time carefully controlled to ensure the selective methylation at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: O(6),7-Dimethylguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted guanine derivatives .
Mechanism of Action
The mechanism of action of O(6),7-Dimethylguanine involves its interaction with DNA and proteins. The methyl groups at the O(6) and 7 positions can interfere with normal base pairing and DNA replication, leading to mutations and altered gene expression. This makes it a valuable tool for studying the molecular mechanisms underlying DNA methylation and its effects on cellular processes .
Comparison with Similar Compounds
7,9-Dimethylguanine: Another methylated guanine derivative with methyl groups at the 7 and 9 positions.
3,7-Dimethylguanine: A compound with methyl groups at the 3 and 7 positions.
O(6)-Methylguanine: A methylated guanine with a single methyl group at the O(6) position .
Uniqueness: O(6),7-Dimethylguanine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful for studying the effects of methylation at multiple positions on guanine and its impact on DNA structure and function .
Properties
IUPAC Name |
6-methoxy-7-methylpurin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-12-3-9-5-4(12)6(13-2)11-7(8)10-5/h3H,1-2H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRGONPOSDLYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151289 | |
Record name | O(6),7-Dimethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116137-82-7 | |
Record name | O(6),7-Dimethylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116137827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O(6),7-Dimethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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